molecular formula C9H12N2O3 B8301680 2-amino-N-(2-hydroxyethoxy)benzamide

2-amino-N-(2-hydroxyethoxy)benzamide

Cat. No.: B8301680
M. Wt: 196.20 g/mol
InChI Key: RNNTUYOLWBUYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-hydroxyethoxy)benzamide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-amino-N-(2-hydroxyethoxy)benzamide

InChI

InChI=1S/C9H12N2O3/c10-8-4-2-1-3-7(8)9(13)11-14-6-5-12/h1-4,12H,5-6,10H2,(H,11,13)

InChI Key

RNNTUYOLWBUYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NOCCO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-3,1-benzoxazine-2,4-dione (320 mg, 1.96 mmol) and 2-(aminooxy)ethanol hemisulfate (990 mg, 3.92 mmol) were reacting using the procedure of example 15.07, starting material. The crude product was purified by flash chromatography on silica gel eluting with 0 to 80% EtOAc in DCM. The solvent was evaporated to dryness to afford 2-amino-N-(2-hydroxyethoxy)benzamide (256 mg, 66.5%) as a pale yellow oil which solidified on standing. NMR Spectrum: (DMSOd6) 3.57-3.64 (m, 2H), 3.85-3.92 (m, 2H), 4.75 (bs, 1H), 6.27 (bs, 2H), 6.49 (dd, 1H), 6.71 (d, 1H), 7.15 (ddd, 1H), 7.34 (dd, 1H), 11.39 (bs, 1H); Mass spectrum: MH+ 197
Quantity
320 mg
Type
reactant
Reaction Step One
Name
2-(aminooxy)ethanol hemisulfate
Quantity
990 mg
Type
reactant
Reaction Step Two

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